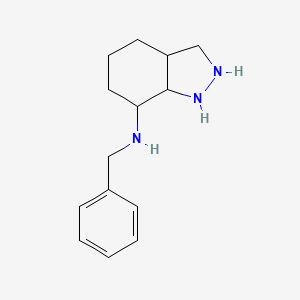

N-benzyl-2H-indazol-7-amine

Description

Properties

IUPAC Name |

N-benzyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-5-11(6-3-1)9-15-13-8-4-7-12-10-16-17-14(12)13/h1-3,5-6,12-17H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDBQCHTBQRCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNNC2C(C1)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

N-benzyl-2H-indazol-7-amine exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anti-inflammatory Activity

Research indicates that derivatives of indazol-3-ones, including this compound, possess significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit nitric oxide production in LPS-induced RAW264.7 cells, showcasing their potential as anti-inflammatory agents .

Anticandidal Activity

The compound has also been evaluated for its anticandidal effects against various Candida species. Studies have shown that certain indazole derivatives exhibit growth inhibition against these fungal pathogens, suggesting potential applications in antifungal therapies .

Antitumor Activity

This compound and its derivatives have been investigated for their antitumor properties. The ability to inhibit cancer cell proliferation has been linked to their structural characteristics, which may interact with specific cellular pathways involved in tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | Methodology Used | Key Findings |

|---|---|---|---|

| Anti-inflammatory | This compound | MTT Assay, Griess Assay | Significant inhibition of NO production |

| Anticandidal | Indazole derivatives | In vitro assays | Effective against multiple Candida species |

| Antitumor | Various indazole derivatives | Cell viability assays | Inhibition of cancer cell proliferation |

Case Study: Anti-inflammatory Mechanism

A recent study explored the structure-activity relationship (SAR) of indazole derivatives, focusing on how modifications at the N-position affect anti-inflammatory efficacy. Compounds with specific substitutions showed enhanced activity while maintaining low cytotoxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be inferred from structurally related compounds, such as N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine () and other indazole/benzoxadiazole derivatives.

Table 1: Key Properties of Analogous Compounds

Key Differences:

Core Structure :

- Indazole (this compound) vs. Benzoxadiazole ( compound). Indazoles exhibit aromatic stability and hydrogen-bonding capacity, while benzoxadiazoles are electron-deficient and often used in fluorescent tagging .

Functional Groups :

- The benzyl group in this compound contrasts with the nitro and methoxyphenyl groups in the benzoxadiazole derivative. Nitro groups typically enhance electrophilicity and reactivity, whereas benzyl groups may modulate steric effects and solubility.

Analytical Data: The benzoxadiazole compound () has been characterized using high-resolution mass spectrometry (Q Exactive Orbitrap, ESI ionization) with 220 tandem spectra, ensuring robust identification . No equivalent data are provided for this compound.

Research Findings and Challenges

- Synthesis : Indazole derivatives often require multi-step syntheses involving cyclization and functionalization. Benzoxadiazoles, as in , may involve nitration and nucleophilic aromatic substitution.

- Structural Analysis: SHELX software () is widely used for crystallographic refinement, suggesting that structural studies of this compound could benefit from this tool.

- Biological Activity : While indazole derivatives are explored for therapeutic applications, the benzoxadiazole compound in is primarily analytical. This highlights the need for targeted pharmacological studies on this compound.

Preparation Methods

Tandem C–C and N–N Bond Formation

A highly efficient method for the synthesis of 2H-indazole derivatives involves a base-catalyzed tandem reaction that forms carbon–carbon followed by nitrogen–nitrogen bonds. This method uses 2-nitrobenzenesulfonylated α-aminoketones as key intermediates. The reaction proceeds under mild conditions without harsh reagents or dedicated building blocks, making it suitable for diverse functional groups.

- Key Steps:

- Formation of α-aminoketones bearing 2-nitrobenzenesulfonyl groups.

- Base-catalyzed intramolecular cyclization leading to indazole 1-oxides.

- Subsequent deoxygenation using triphenylphosphine or mesyl chloride/triethylamine to yield 2H-indazoles.

This approach allows for the preparation of various substituted 2H-indazole derivatives, including N-alkyl and N-benzyl substituted analogs, by varying the amine and ketone components. The method is amenable to combinatorial synthesis, enabling the generation of compound libraries for medicinal chemistry applications.

Reductive Cyclization of Hydrazones and Benzamidines

Another prominent route to 2H-indazoles involves reductive cyclization of substituted hydrazones or benzamidines derived from 2-nitrobenzaldehydes or 2-nitrobenzonitriles. Organophosphorus reagents, such as phospholene oxides or hexamethylphosphetane, mediate the reductive cyclization forming the N–N bond and closing the ring.

- Typical Procedure:

- Preparation of substituted hydrazones from 2-nitrobenzaldehyde and phenylhydrazine.

- Treatment with organophosphorus reagent and hydrosilane reductants under heating.

- Formation of 2H-indazol-7-amine derivatives via intramolecular N–N bond formation.

This method tolerates various functional groups including carboxylic acids, boronic esters, and protected amines, providing good yields of 2H-indazoles.

Specific Preparation of N-benzyl-2H-indazol-7-amine

While direct literature on the exact preparation of this compound is limited, the compound can be synthesized by adapting the above methods with benzylamine or benzyl-substituted intermediates.

Proposed Synthetic Route

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. | 2-nitrobenzaldehyde + benzylamine | Formation of imine or hydrazone intermediate |

| 2. | Treatment with organophosphorus reagent + hydrosilane (e.g., phospholene oxide + phenylsilane) | Reductive cyclization to form 2H-indazole core with N-benzyl substitution |

| 3. | Functional group manipulation (if needed) | Introduction of 7-amino group via selective amination or starting from 2-nitro-7-aminobenzaldehyde |

Alternatively, the tandem C–C and N–N bond formation method can be employed by using benzylamine as the primary amine component reacting with 2-nitrobenzenesulfonyl chlorides and appropriate bromoketones to yield the N-benzyl-2H-indazole scaffold, followed by deoxygenation to the target compound.

Comparative Analysis of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Tandem C–C and N–N bond formation from 2-nitrobenzenesulfonylated α-aminoketones | Mild conditions, combinatorial synthesis possible | High yield, functional group tolerance, scalable | Requires preparation of sulfonylated intermediates |

| Reductive cyclization of hydrazones with organophosphorus reagents | One-pot, two-step process, broad substrate scope | Good functional group tolerance, efficient N–N bond formation | Use of specialized phosphorus reagents, elevated temperatures |

| Pd-catalyzed or Cu-mediated cyclizations (for 1H-indazoles) | Metal catalysis, direct C-H amination | High regioselectivity, diverse substitution patterns | Expensive catalysts, sometimes harsh conditions |

Research Findings and Optimization Notes

The tandem reaction involving 2-nitrobenzenesulfonylated α-aminoketones proceeds quantitatively with minimal side reactions, and the reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring.

Deoxygenation of indazole 1-oxides to 2H-indazoles can be efficiently achieved using triphenylphosphine or mesyl chloride/triethylamine, which avoids harsh conditions and preserves sensitive functionalities.

Organophosphorus-mediated reductive cyclization shows a catalytic PIII/PIV=O redox cycle mechanism, which is supported by DFT calculations indicating a turnover-limiting cheletropic addition step.

The synthesis methods are adaptable for introducing N-benzyl substituents by employing benzylamine or benzyl-substituted intermediates in the starting materials, enabling the preparation of this compound derivatives with good yields and purity.

Summary Table of Key Synthetic Parameters

| Parameter | Tandem C–C/N–N Bond Formation | Reductive Cyclization of Hydrazones |

|---|---|---|

| Starting Materials | 2-nitrobenzenesulfonyl chlorides, bromoketones, primary amines (e.g., benzylamine) | 2-nitrobenzaldehydes, phenylhydrazines, organophosphorus reagents |

| Reaction Conditions | Base-catalyzed, mild temperature, deoxygenation step | Heating (~110 °C), organophosphorus reagent, hydrosilane reductant |

| Yield Range | High (often quantitative) | Moderate to good |

| Functional Group Tolerance | High | High |

| Scalability | Amenable to combinatorial and solid-phase synthesis | Suitable for batch synthesis |

| Key Advantages | Simple, efficient, diverse substitution | One-pot, broad substrate scope |

Q & A

Q. Key Characterization Steps :

- TLC : Monitor reaction progress (e.g., Hexane:CH2Cl2 = 8:2, Rf ≈ 0.43) .

- FTIR : Identify N-H stretches (~3300 cm<sup>-1</sup>) and aromatic C=C bonds (~1600 cm<sup>-1</sup>) .

- <sup>1</sup>H NMR : Look for benzyl CH2 protons (δ ~3.8–4.2 ppm) and indazole aromatic protons (δ ~7.0–8.0 ppm) .

Basic: How can spectroscopic and chromatographic methods validate the structural integrity of this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> via high-resolution MS; theoretical vs. observed mass error <0.005 Da) .

- LCMS : Assess purity and retention time under gradient elution (e.g., C18 column, acetonitrile/water + 0.1% formic acid) .

- Multinuclear NMR : Use <sup>13</sup>C NMR to resolve quaternary carbons (e.g., benzyl carbons at δ ~45–50 ppm, indazole carbons at δ ~110–150 ppm) .

Q. Common Pitfalls :

- Solvent impurities (e.g., residual DMSO in NMR) or incomplete reduction (detectable via FTIR amide C=O bands at ~1650 cm<sup>-1</sup>) .

Advanced: How to design in vitro pharmacological assays to evaluate this compound’s bioactivity?

Methodological Answer:

Q. Data Validation :

Advanced: How to resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement; adjust parameters (e.g., thermal displacement, occupancy) for disordered regions .

- Data Quality : Ensure high-resolution (<1.0 Å) data collection (synchrotron sources preferred). Check for twinning (PLATON TWIN analysis) .

- Validation Metrics :

Q. Example Workflow :

Solve structure via SHELXD (direct methods).

Refine with SHELXL (full-matrix least squares).

Validate with CCDC Mercury (geometric outliers) .

Advanced: How to optimize synthetic yield when scaling up this compound production?

Methodological Answer:

- Reaction Engineering :

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

- Process Analytics : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints .

Advanced: How to analyze conflicting NMR data for this compound derivatives?

Methodological Answer:

- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; proton exchange in DMSO may broaden NH signals .

- Dynamic Processes : Use variable-temperature NMR to assess conformational flexibility (e.g., restricted rotation in benzyl groups) .

- Impurity Identification : Spike experiments with suspected byproducts (e.g., unreacted 7-aminoindazole) to match residual peaks .

Case Study :

If δ 7.82 ppm (singlet) is observed instead of δ 7.65–7.63 ppm (doublet), consider para-substitution vs. ortho/meta isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.